6-Cinnolinecarboxaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
cinnoline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-7-1-2-9-8(5-7)3-4-10-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOAENPIDJIQPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=N2)C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743857 | |
| Record name | Cinnoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932368-54-2 | |
| Record name | Cinnoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Cinnolinecarboxaldehyde and Its Precursors
Strategic Approaches to Cinnoline (B1195905) Core Construction Relevant to C-6 Functionalization
The formation of the bicyclic cinnoline ring system is a foundational step. For the synthesis of 6-substituted derivatives, the chosen strategy must either begin with a precursor already bearing the desired C-6 substituent (or its precursor) or proceed in a manner that is compatible with subsequent C-6 functionalization.
Diazotization-Mediated Cyclization Pathways for Cinnoline Ring Formation
A classic and effective method for constructing the cinnoline core is through the cyclization of ortho-alkynyl-arenediazonium salts, a transformation known as the Richter cinnoline synthesis. wikipedia.orgdrugfuture.com This pathway involves the diazotization of an ortho-alkynyl aniline (B41778) derivative, which then undergoes an intramolecular cyclization to form the cinnoline ring.
To achieve C-6 functionalization, this synthesis begins with a para-substituted aniline. For instance, an aniline with a substituent 'R' at the para-position (which will become the C-6 position of the cinnoline) is first converted to its corresponding ortho-alkynyl derivative. Subsequent treatment with a diazotizing agent, such as sodium nitrite (B80452) in acidic media, generates the transient diazonium salt. This intermediate spontaneously cyclizes to yield the 4-hydroxy-6-R-cinnoline. wikipedia.org The 4-hydroxy group can then be removed via reduction if the parent cinnoline is desired. This method is particularly useful as the nature of the C-6 substituent is determined by the choice of the initial substituted aniline.
Table 1: Key Features of the Richter Synthesis for 6-Substituted Cinnolines
| Starting Material | Key Reaction | Intermediate | Product Type | Reference |
|---|---|---|---|---|
| para-Substituted ortho-alkynyl aniline | Diazotization and intramolecular cyclization | ortho-Alkynyl-arenediazonium salt | 4-Hydroxy-6-substituted cinnoline | wikipedia.orgdrugfuture.com |
Palladium-Catalyzed Annulation and Carbonylation Reactions for Heterocycle Assembly
Modern synthetic chemistry has increasingly turned to transition-metal catalysis for the efficient assembly of complex heterocyclic scaffolds. Palladium-catalyzed annulation (ring-forming) reactions represent a powerful strategy for constructing the cinnoline framework from simpler precursors. These reactions often proceed with high efficiency and functional group tolerance.
One such approach involves the palladium-catalyzed annulation of substituted hydrazones with appropriate coupling partners. researchgate.net For instance, a palladium catalyst can facilitate the cyclization of a suitably functionalized aryl hydrazone, where one of the aryl groups contains a leaving group that enables the intramolecular C-N bond formation to close the pyridazine (B1198779) ring of the cinnoline system.
Furthermore, palladium-catalyzed carbonylation reactions can be employed to construct related heterocyclic systems like quinolinones, providing a conceptual basis for cinnoline synthesis. nih.gov These reactions introduce a carbonyl group during the cyclization process, which can be a valuable synthetic handle for further transformations.
Transition Metal-Catalyzed Coupling Reactions in Cinnoline Scaffold Synthesis
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic systems. While often used to modify a pre-formed ring, they are also integral to strategies that build the functionalized scaffold. A highly effective and common route to 6-substituted cinnolines involves the synthesis of a 6-halocinnoline, typically 6-bromocinnoline, which then serves as a versatile platform for introducing a wide array of functional groups via cross-coupling.
The Suzuki-Miyaura coupling is particularly prominent, reacting a 6-halocinnoline with an organoboron reagent (R-B(OH)₂) in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond at the C-6 position and is tolerant of a vast range of functional groups on the organoboron partner. This allows for the direct installation of alkyl, vinyl, or aryl groups that can be precursors to the aldehyde.
The Heck reaction provides another pathway, coupling the 6-halocinnoline with an alkene to introduce a vinyl substituent at the C-6 position. researchgate.net This vinyl group can subsequently be cleaved oxidatively to yield the desired carboxaldehyde.
Table 2: Comparison of Coupling Reactions for C-6 Functionalization of 6-Bromocinnoline
| Reaction | Coupling Partner | Catalyst System (Typical) | Product (C-6 Substituent) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl or Vinyl Group | rsc.org |
| Heck Coupling | Alkene (e.g., Butyl Acrylate) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Substituted Alkene | researchgate.net |
Selective Functional Group Interconversion at the C-6 Position Leading to Aldehyde Moiety
Once the cinnoline core is established with a suitable precursor group at the C-6 position, the final step is the selective conversion of this group into the aldehyde. The choice of method depends on the nature of the precursor.
Oxidative Transformations of C-6 Substituted Alkyl or Hydroxymethyl Precursors
A direct and common route to an aldehyde is through the oxidation of a methyl or hydroxymethyl group. The synthesis of 6-methylcinnoline (B1503175) provides a key intermediate for this approach. semanticscholar.org The activated methyl group on the heterocyclic ring can be selectively oxidized to the corresponding aldehyde.
A well-established method for this transformation is the Riley oxidation, which employs selenium dioxide (SeO₂). wikipedia.orgyoutube.com This reagent is known for its ability to oxidize activated methylene (B1212753) or methyl groups adjacent to aromatic systems to carbonyls. chemicalbook.com The reaction of 6-methylcinnoline with a stoichiometric amount of SeO₂ in a suitable solvent like dioxane or ethanol/water typically affords 6-Cinnolinecarboxaldehyde in good yield.
Alternatively, if a 6-(hydroxymethyl)cinnoline precursor is synthesized, a variety of milder oxidizing agents can be used. Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or conditions for Swern or Dess-Martin periodinane oxidation are effective for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid.
Table 3: Oxidizing Agents for the Synthesis of this compound
| Precursor | Reagent | Reaction Name | Typical Conditions | Reference |
|---|---|---|---|---|
| 6-Methylcinnoline | Selenium Dioxide (SeO₂) | Riley Oxidation | Dioxane, Reflux | wikipedia.org |
| 6-(Hydroxymethyl)cinnoline | Manganese Dioxide (MnO₂) | - | Dichloromethane, Room Temp. | mdpi.com |
| 6-(Hydroxymethyl)cinnoline | Pyridinium Chlorochromate (PCC) | - | Dichloromethane, Room Temp. | mdpi.com |
Directed Formylation Reactions at the C-6 Position
Directly introducing a formyl (-CHO) group onto the cinnoline ring at the C-6 position is a highly atom-economical strategy. This can be achieved through electrophilic aromatic substitution reactions, provided the cinnoline ring is sufficiently activated and the regioselectivity favors the C-6 position.
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds using a reagent prepared from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF). chemijournal.comchemijournal.com While the cinnoline ring is generally electron-deficient, the benzene (B151609) portion of the scaffold is more susceptible to electrophilic attack than the pyridazine ring. The regioselectivity (C-5, C-6, C-7, or C-8) would depend on the electronic influence of the fused pyridazine ring system. For quinoline (B57606), an isomer of cinnoline, Vilsmeier-Haack conditions can lead to formylation, demonstrating the feasibility of this approach for related N-heterocycles. chemijournal.com
Another powerful method for regioselective functionalization is Directed ortho-Metalation (DoM). wikipedia.orgchem-station.com This strategy requires the presence of a directing metalation group (DMG) on the ring. If a DMG were installed at the C-5 or C-7 position of the cinnoline ring, it could direct a strong base (like n-butyllithium) to selectively deprotonate the adjacent C-6 position. The resulting aryllithium intermediate could then be trapped with an electrophilic formylating agent, such as DMF, to install the aldehyde group with high precision. organic-chemistry.org
A related approach is the Rieche formylation, which uses dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) to formylate activated aromatic rings. mdma.chsynarchive.com The regioselectivity is often guided by the coordination of the Lewis acid to heteroatoms within the substrate, which could potentially favor formylation at a specific position on the cinnoline ring.
Principles of Green Chemistry Applied to this compound Synthesis
The application of green chemistry principles is paramount in the modern synthesis of complex molecules like this compound. These principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The following sections explore how these principles can be specifically applied to the synthesis of this compound and its precursors.
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. Traditional methods for synthesizing heterocyclic rings often suffer from poor atom economy due to the use of stoichiometric reagents and the formation of significant inorganic and organic waste.
For instance, a classical approach to the cinnoline ring system is the Widman-Stoermer synthesis, which involves the diazotization of an o-amino-substituted styrene (B11656) derivative followed by cyclization. drugfuture.comcolab.wschem-station.com This type of reaction typically generates stoichiometric amounts of salt and water as byproducts, leading to a low atom economy.
A more advanced, atom-economical approach involves transition-metal-catalyzed C-H activation and annulation reactions. researchgate.netacs.orgnih.govrsc.org These methods aim to form the heterocyclic ring by directly coupling C-H bonds with a suitable reaction partner, often with the loss of only a small molecule like H2. Such strategies dramatically increase the atom economy by incorporating the vast majority of the reactants' atoms into the product.
Table 1: Comparison of Atom Economy in Cinnoline Synthesis Approaches
| Synthesis Approach | Typical Reactants | Major Byproducts | Theoretical Atom Economy (%) |
| Classical (e.g., Widman-Stoermer) | o-Amino-vinylbenzene derivative, NaNO₂, 2 HCl | N₂, NaCl, 2 H₂O | < 50% |
| Modern (e.g., Catalytic C-H Annulation) | Substituted arene, diazine partner | H₂ | > 90% |
The choice of solvent is a critical factor in the environmental impact of a synthetic process. Many traditional organic syntheses rely on volatile organic compounds (VOCs) that are often toxic, flammable, and difficult to dispose of. Green chemistry promotes the use of safer, more environmentally benign solvents. oiccpress.comtandfonline.com
In the context of synthesizing N-heterocycles like cinnolines and their derivatives, there is a significant shift away from chlorinated solvents (e.g., chloroform, dichloromethane) and polar aprotic solvents (e.g., DMF, NMP). researchgate.netnih.govacs.org Greener alternatives include water, ethanol, and ionic liquids. Water is non-toxic, inexpensive, and non-flammable, making it an ideal solvent for certain reactions like the Pfitzinger synthesis of quinoline carboxylic acids. acs.org Ionic liquids are salts with low melting points that exhibit negligible vapor pressure, reducing air pollution and exposure risks. oiccpress.comignited.innih.gov They can also act as both the solvent and catalyst in heterocyclic synthesis. oiccpress.comtandfonline.com Furthermore, employing energy-efficient conditions, such as microwave irradiation, can significantly shorten reaction times and reduce energy consumption. benthamdirect.com
Table 2: Comparison of Conventional and Green Solvents for Heterocyclic Synthesis
| Solvent | Boiling Point (°C) | Key Hazards | Greener Alternative |
| Dichloromethane | 39.6 | Carcinogen, Volatile | 2-Methyltetrahydrofuran |
| N,N-Dimethylformamide (DMF) | 153 | Reproductive toxin | Cyrene |
| Benzene | 80.1 | Carcinogen, Flammable | Water, Ethanol |
| Dioxane | 101 | Carcinogen, Peroxide-forming | Ionic Liquids |
Catalysis is a cornerstone of green chemistry, as catalysts can facilitate reactions with high efficiency and selectivity, often under milder conditions and without the need for stoichiometric reagents that end up as waste. The synthesis of quinolines, structural analogs of cinnolines, has seen extensive development of green catalytic protocols. researchgate.netnih.govacs.org
The use of heterogeneous nanocatalysts, for example, offers significant advantages. nih.govacs.org These catalysts can be easily separated from the reaction mixture by simple filtration and can be reused multiple times without a significant loss of activity, making the process more economical and sustainable. For the synthesis of this compound, a catalytic approach could be envisioned for the final oxidation step. Instead of using stoichiometric, heavy-metal-based oxidants (e.g., KMnO₄, CrO₃) that generate large amounts of toxic waste, a catalytic system using a clean oxidant like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) would be preferable. Iron-catalyzed aerobic oxidation of methylarenes is an emerging bio-inspired method that offers a green alternative for producing aromatic aldehydes. researchgate.net
Table 3: Comparison of Stoichiometric vs. Catalytic Oxidation for Aldehyde Synthesis
| Method | Reagent/Catalyst | Oxidant | Typical Byproducts | Waste Profile |
| Stoichiometric Oxidation | KMnO₄ or CrO₃ | Self-oxidizing | MnO₂ or Cr salts | High, Toxic metal waste |
| Catalytic Oxidation | Fe or Ru complex | O₂ or H₂O₂ | H₂O | Low, Benign byproduct |
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. Enzymes operate under mild conditions (ambient temperature and pressure in aqueous media) and exhibit exceptional selectivity (chemo-, regio-, and stereoselectivity). nih.gov This high selectivity can eliminate the need for protecting groups, thereby shortening synthetic routes and reducing waste. benthamdirect.com
For the synthesis of this compound, a key transformation where biocatalysis could be applied is the selective oxidation of a precursor, such as 6-methylcinnoline or 6-(hydroxymethyl)cinnoline, to the target aldehyde. This avoids the common problem of over-oxidation to the corresponding carboxylic acid, which is often observed in traditional chemical oxidations. researchgate.net Enzymes such as alcohol dehydrogenases, oxidases, or monooxygenases are well-suited for such transformations. researchgate.netnih.govnih.gov The use of engineered microorganisms can further enhance the efficiency and sustainability of these processes.
Table 4: Relevant Enzyme Classes for the Biocatalytic Synthesis of Aromatic Aldehydes
| Enzyme Class | Typical Precursor Substrate | Transformation | Key Advantages |
| Alcohol Dehydrogenase (ADH) | Aromatic alcohol | Alcohol → Aldehyde | High selectivity, Mild conditions |
| Alcohol Oxidase (AOx) | Aromatic alcohol | Alcohol → Aldehyde | Uses O₂ as oxidant, No cofactor needed |
| Monooxygenase (e.g., P450) | Methylarene | Methyl → Hydroxymethyl → Aldehyde | Direct C-H activation, High regioselectivity |
| Laccase-Mediator Systems | Methylarene | Methyl → Aldehyde | Broad substrate scope, Uses O₂ |
Chemical Reactivity and Derivatization Strategies of 6 Cinnolinecarboxaldehyde
Nucleophilic Addition Reactions at the Aldehyde Carbonyl
The carbonyl carbon of the aldehyde group in 6-cinnolinecarboxaldehyde is electrophilic and susceptible to attack by various nucleophiles. This reactivity forms the basis for numerous derivatization strategies.
The reaction of this compound with primary amines, hydroxylamine (B1172632), and hydrazine (B178648) derivatives provides a straightforward route to imines (Schiff bases), oximes, and hydrazones, respectively. These reactions typically proceed via nucleophilic addition to the carbonyl group, followed by dehydration. masterorganicchemistry.com
Imines: Condensation with primary amines yields the corresponding N-substituted imines. This reaction is often catalyzed by acid and is a common method for introducing new organic substituents. organic-chemistry.orgbeilstein-journals.org The formation of imines from aldehydes and primary amines is a well-established synthetic transformation. redalyc.org
Oximes: Reaction with hydroxylamine produces this compound oxime. wikipedia.org Oximes are crystalline solids and can be useful for the characterization of aldehydes. organic-chemistry.org They can exist as syn and anti geometric isomers.
Hydrazones: Condensation with hydrazine or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazones. Hydrazone formation is a robust reaction that can be utilized for chemical tagging and bioconjugation strategies. researchgate.net
These derivatives are not only stable compounds in their own right but also serve as intermediates for further chemical modifications. For instance, the C=N bond in these derivatives can be reduced to form amines, or they can participate in cycloaddition reactions.
Table 1: Examples of Nucleophilic Addition-Elimination Reactions of Aldehydes
| Reactant | Nucleophile | Product |
| Aldehyde (R-CHO) | Primary Amine (R'-NH₂) | Imine (R-CH=N-R') |
| Aldehyde (R-CHO) | Hydroxylamine (NH₂OH) | Oxime (R-CH=N-OH) |
| Aldehyde (R-CHO) | Hydrazine (NH₂NH₂) | Hydrazone (R-CH=N-NH₂) |
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the carbonyl carbon of this compound. organic-chemistry.orgmasterorganicchemistry.com This reaction, followed by an aqueous workup, leads to the formation of secondary alcohols where a new carbon-carbon bond is formed at the C-6 position of the cinnoline (B1195905) ring. leah4sci.comyoutube.com
The general transformation can be represented as: Cinnoline-6-CHO + R-M → Cinnoline-6-CH(OM)R Cinnoline-6-CH(OM)R + H₂O → Cinnoline-6-CH(OH)R + MOH
This strategy is highly valuable for introducing a wide variety of alkyl, alkenyl, and aryl substituents at the C-6 position, thereby expanding the structural diversity of cinnoline derivatives. The choice of the organometallic reagent allows for precise control over the nature of the introduced R group.
Table 2: Products from Organometallic Addition to Aldehydes
| Aldehyde | Organometallic Reagent | Intermediate | Final Product (after workup) |
| This compound | Methylmagnesium bromide (CH₃MgBr) | Cinnolin-6-yl(methoxy)magnesium | 1-(Cinnolin-6-yl)ethanol |
| This compound | Phenyllithium (C₆H₅Li) | Cinnolin-6-yl(lithiooxy)phenylmethane | Cinnolin-6-yl(phenyl)methanol |
Oxidation Reactions of the Aldehyde Group to Carboxylic Acid and Derivatives
The aldehyde group of this compound can be readily oxidized to the corresponding 6-cinnolinecarboxylic acid. A variety of oxidizing agents can be employed for this transformation, with common choices including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The choice of oxidant may depend on the presence of other sensitive functional groups in the molecule.
The resulting 6-cinnolinecarboxylic acid is a versatile intermediate. It can be converted into a range of carboxylic acid derivatives, such as esters, amides, and acid chlorides, using standard synthetic methodologies. For example, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amide formation can be accomplished by activating the carboxylic acid (e.g., by converting it to an acid chloride) and then reacting it with an amine.
Reduction Reactions of the Aldehyde Group to Alcohols or Alkanes
The aldehyde functional group in this compound can be reduced to either a primary alcohol or a methyl group (alkane).
Reduction to Alcohol: The reduction of the aldehyde to a primary alcohol, (cinnolin-6-yl)methanol, can be achieved using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These hydride reagents deliver a hydride ion to the electrophilic carbonyl carbon.
Reduction to Alkane: Complete reduction of the aldehyde group to a methyl group (6-methylcinnoline) requires more forcing conditions. Two classical methods for this deoxygenation are the Clemmensen reduction and the Wolff-Kishner reduction. organic-chemistry.org
The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.orgyoutube.com These strongly acidic conditions may not be suitable for substrates with acid-sensitive functional groups.
The Wolff-Kishner reduction involves the formation of a hydrazone intermediate, which is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgyoutube.com This method is suitable for substrates that are stable to strong bases. wikipedia.org
Cycloaddition and Condensation Reactions Involving the Cinnolinecarboxaldehyde Moiety
The aldehyde group of this compound can participate in various carbon-carbon bond-forming reactions, including condensation and cycloaddition reactions.
Knoevenagel Condensation: This reaction involves the condensation of this compound with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, or cyanoacetic acid) in the presence of a weak base catalyst, such as piperidine (B6355638) or pyridine. wikipedia.orgsigmaaldrich.comalfa-chemistry.com The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. organic-chemistry.org
Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. wikipedia.orglumenlearning.comdalalinstitute.com This reaction involves the treatment of this compound with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.comorganic-chemistry.org The geometry of the resulting alkene can often be controlled by the choice of the ylide and the reaction conditions.
Cycloaddition Reactions: While less common for simple aldehydes, the cinnoline ring system itself can potentially participate in cycloaddition reactions, although the reactivity of the aldehyde group is more pronounced.
Table 3: Condensation Reactions of Aldehydes
| Reaction Type | Aldehyde Reactant | Co-reactant | Typical Product |
| Knoevenagel Condensation | This compound | Malononitrile | 2-(Cinnolin-6-ylmethylene)malononitrile |
| Wittig Reaction | This compound | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 6-Vinylcinnoline |
Transition Metal-Catalyzed Transformations of this compound
While the aldehyde group itself is not typically a direct participant in many common transition metal-catalyzed cross-coupling reactions, it can be readily derived from or converted to functional groups that are. For instance, a halogenated cinnoline precursor could undergo a Sonogashira or Heck coupling, followed by transformation of another functional group into the aldehyde.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgrsc.orgwikipedia.orgorganic-chemistry.org A bromo- or iodo-substituted cinnoline could be coupled with an alkene, and the resulting product could potentially be converted to this compound in a subsequent step.
Sonogashira Coupling: This reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgnih.govorganic-chemistry.orgresearchgate.net Similar to the Heck reaction, a halogenated cinnoline could be used as a substrate to introduce an alkyne, which could then be further functionalized. Decarbonylative Sonogashira coupling reactions have also been developed. rsc.org
These transition metal-catalyzed reactions significantly expand the synthetic utility of the cinnoline scaffold, allowing for the introduction of complex carbon frameworks that would be difficult to achieve through other means.
Palladium-Catalyzed Cross-Coupling Reactions at the Cinnoline Nucleus (if appropriately functionalized)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound to participate directly in such reactions at the cinnoline nucleus, the ring system would need to be appropriately functionalized with a leaving group, typically a halide (e.g., chloro, bromo, iodo) or a triflate. The aldehyde functionality at the 6-position would likely be compatible with many standard cross-coupling conditions.
Should a halogenated precursor to this compound be utilized, a variety of well-established palladium-catalyzed cross-coupling reactions could be envisioned for the synthesis of diverse derivatives. These include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups.
Heck-Mizoroki Reaction: Coupling with alkenes to form substituted cinnolines with vinyl appendages.
Sonogashira Coupling: Reaction with terminal alkynes to yield alkynyl-substituted cinnolines.
Buchwald-Hartwig Amination: Coupling with amines to introduce amino functionalities at the cinnoline core.
Stille Coupling: Reaction with organostannanes to form a wide range of carbon-carbon bonds.
The specific choice of catalyst, ligand, base, and solvent would be crucial for optimizing these transformations and would depend on the nature of the coupling partners and the leaving group on the cinnoline ring.
Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated this compound Precursor
| Coupling Reaction | Coupling Partner | Potential Product Structure |
| Suzuki-Miyaura | Arylboronic acid | Aryl-substituted this compound |
| Heck-Mizoroki | Alkene | Alkenyl-substituted this compound |
| Sonogashira | Terminal alkyne | Alkynyl-substituted this compound |
| Buchwald-Hartwig | Amine | Amino-substituted this compound |
Note: This table is illustrative and based on general principles of palladium catalysis, not on specific experimental data for this compound.
Carbonylation and Aminocarbonylation Reactions for Extended Conjugation
Carbonylation reactions, which involve the introduction of a carbonyl group, and aminocarbonylation, which introduces a carboxamide group, are valuable methods for extending the conjugation of aromatic and heteroaromatic systems. These reactions typically employ carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile (e.g., an alcohol for alkoxycarbonylation or an amine for aminocarbonylation).
For this compound, these reactions would again necessitate a precursor with a suitable leaving group on the cinnoline nucleus. The resulting products, such as cinnoline-dicarboxaldehydes or cinnoline-carboxamide-carboxaldehydes, could possess interesting photophysical or biological properties due to their extended π-systems. The reaction conditions would need to be carefully controlled to favor either single or double carbonylation, depending on the desired outcome.
Organocatalytic Applications of this compound in Asymmetric Synthesis
Organocatalysis has emerged as a powerful third pillar of asymmetric catalysis, alongside biocatalysis and transition-metal catalysis. It utilizes small organic molecules to catalyze chemical transformations. While no specific applications of this compound in organocatalysis have been reported, its aldehyde functionality makes it a potential substrate for various organocatalytic activation modes.
Iminium Ion Catalysis via α,β-Unsaturated Systems
Should this compound be transformed into an α,β-unsaturated aldehyde derivative (e.g., by a Knoevenagel condensation), it could participate in iminium ion catalysis. In this mode of activation, a chiral secondary amine catalyst reacts with the α,β-unsaturated aldehyde to form a transient, chiral iminium ion. This iminium ion is more electrophilic than the starting aldehyde, facilitating a range of enantioselective conjugate addition reactions with various nucleophiles.
Table 2: Potential Iminium Ion-Catalyzed Reactions of an α,β-Unsaturated this compound Derivative
| Reaction Type | Nucleophile | Potential Chiral Product |
| Michael Addition | Malonates, nitroalkanes | Functionalized 6-Cinnoline derivative |
| Friedel-Crafts Alkylation | Indoles, pyrroles | Heteroaryl-substituted 6-Cinnoline derivative |
| Diels-Alder Reaction | Dienes | Cycloadduct with a Cinnoline moiety |
Note: This table presents hypothetical applications based on the principles of iminium ion catalysis.
Enamine Catalysis for Asymmetric Functionalization
Enamine catalysis involves the reaction of a carbonyl compound with a chiral secondary amine catalyst to form a nucleophilic enamine intermediate. This compound, being an aldehyde, could potentially undergo enamine formation, allowing for the asymmetric functionalization at the α-position to the aldehyde group. However, the reactivity would be highly dependent on the steric and electronic properties of the cinnoline ring.
Reactions that could be envisioned include:
α-Alkylation: Reaction with electrophilic alkylating agents.
α-Amination: Reaction with azodicarboxylates.
α-Oxidation: Reaction with oxidizing agents to introduce a hydroxyl group.
Michael Addition: As a nucleophile in conjugate additions to α,β-unsaturated systems.
The success of these reactions would hinge on the ability of the chiral amine to effectively control the stereochemistry of the newly formed stereocenter.
Mechanistic Elucidation of Organocatalyzed Transformations
The mechanistic elucidation of organocatalyzed reactions involving a potential substrate like this compound would rely on a combination of experimental and computational studies. Key aspects to investigate would include:
Identification of reaction intermediates: Spectroscopic techniques such as NMR and mass spectrometry could be used to detect and characterize key intermediates like iminium ions or enamines.
Kinetic studies: Rate laws and reaction orders would provide insights into the catalytic cycle.
Stereochemical models: The observed stereoselectivity would be rationalized by proposing transition state models that account for the interactions between the substrate, catalyst, and reagents.
Computational modeling (DFT): Density Functional Theory calculations could be employed to model the reaction pathway, calculate activation energies, and predict the stereochemical outcome.
Supramolecular Chemistry Utilizing this compound as a Building Block
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The structural features of this compound, including the nitrogen atoms of the cinnoline ring and the carbonyl group of the aldehyde, make it a potentially interesting building block for supramolecular assemblies.
The nitrogen atoms can act as hydrogen bond acceptors, while the aldehyde proton can act as a weak hydrogen bond donor. The aromatic π-system of the cinnoline ring can participate in π-π stacking interactions. These non-covalent interactions could be exploited to construct various supramolecular architectures, such as:
Coordination polymers and metal-organic frameworks (MOFs): The nitrogen atoms could coordinate to metal ions, forming extended networks.
Liquid crystals: The rigid, planar structure of the cinnoline ring could favor the formation of liquid crystalline phases.
Self-assembled monolayers: The molecule could be designed to adsorb onto surfaces in an ordered fashion.
The specific design of the supramolecular system would depend on the desired properties and applications.
Design and Assembly of Hydrogen-Bonded Architectures
In a hypothetical scenario, the design of hydrogen-bonded architectures involving this compound would leverage the hydrogen bond accepting capabilities of the cinnoline nitrogen atoms. Researchers would likely explore co-crystallization with molecules that are strong hydrogen bond donors, such as diols or carboxylic acids. The aldehyde group could also be derivatized to introduce other functional groups more amenable to forming robust hydrogen-bonded networks. For instance, reduction of the aldehyde to an alcohol would introduce a hydroxyl group capable of acting as both a hydrogen bond donor and acceptor.
Incorporation into Metal-Organic Frameworks (MOFs) as a Ligand
The incorporation of this compound into Metal-Organic Frameworks (MOFs) would likely involve its use as a ligand or a precursor to a ligand. The nitrogen atoms of the cinnoline ring and the oxygen atom of the aldehyde group could potentially coordinate to metal ions. However, the coordinating ability of a simple aldehyde is generally weak. Therefore, a more probable strategy would involve the chemical modification of the aldehyde group into a functional group more suitable for MOF synthesis, such as a carboxylate or a triazole. This derivatization would create a more robust and predictable coordination environment with the metal centers, leading to the formation of stable, porous frameworks.
Advanced Spectroscopic and Analytical Characterization of 6 Cinnolinecarboxaldehyde and Its Synthetic Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. A complete NMR analysis of 6-Cinnolinecarboxaldehyde would involve several sophisticated techniques to map out its atomic connectivity and spatial arrangement.
One-Dimensional and Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
A full suite of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for the unambiguous assignment of all proton and carbon signals in this compound.
¹H NMR: This would provide information about the chemical environment of the hydrogen atoms, including their chemical shifts, integration (proton count), and splitting patterns (coupling with neighboring protons).
¹³C NMR: This spectrum would reveal the number of unique carbon environments and their chemical shifts, offering insights into the carbon skeleton. wikipedia.orglibretexts.org
COSY (Correlation Spectroscopy): This 2D technique would establish proton-proton coupling correlations, identifying which protons are adjacent to each other in the molecule's structure. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing direct C-H connectivity. columbia.educolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular framework, including the placement of the aldehyde group on the cinnoline (B1195905) ring. columbia.educolumbia.edu
Without experimental spectra, a detailed analysis and the generation of a data table for chemical shifts and coupling constants for this compound is not possible.
Solid-State NMR for Polymorphic and Crystalline Studies
Solid-state NMR (ssNMR) spectroscopy is a powerful tool for investigating the structure and dynamics of materials in their solid form. mdpi.com For this compound, ssNMR could provide valuable information on:
Polymorphism: Identifying different crystalline forms of the compound, which can have distinct physical properties.
Crystalline Packing: Understanding how the molecules are arranged within the crystal lattice.
Molecular Conformation: Determining the conformation of the molecule in the solid state.
Currently, there are no published solid-state NMR studies available for this compound.
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of a synthesized compound. The expected exact mass would be calculated from the atomic masses of its constituent elements (C₉H₆N₂O). However, no experimental HRMS data for this specific compound has been found in the reviewed literature.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms. For this compound, MS/MS analysis would help to confirm the structure of the cinnoline core and the position of the carboxaldehyde group. This detailed fragmentation data is not currently available.
Coupled Techniques: GC-MS and LC-MS for Purity Assessment and Mixture Analysis
Coupling chromatographic separation techniques with mass spectrometry is essential for assessing the purity of a compound and analyzing complex mixtures. udel.edu
GC-MS (Gas Chromatography-Mass Spectrometry): This technique is suitable for volatile and thermally stable compounds. A GC-MS analysis of this compound would provide its retention time and a mass spectrum, which could be used for identification and quantification. youtube.comyoutube.com
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a versatile technique applicable to a broader range of compounds, including those that are not volatile or are thermally labile. nih.gov An LC-MS method would be developed to separate this compound from any impurities or other components in a mixture, with the mass spectrometer providing detection and identification. researchgate.net
Specific GC-MS or LC-MS methods and the corresponding data for this compound are not described in the available scientific literature.
Advanced Chromatographic Techniques for Separation and Quantification
Gas Chromatography (GC) for Volatile Species
Gas Chromatography (GC) is a cornerstone analytical technique for separating and analyzing volatile and semi-volatile compounds without decomposition. In the synthesis of this compound, GC, particularly when coupled with Mass Spectrometry (GC-MS), serves as an indispensable tool for monitoring reaction progress, identifying byproducts, and assessing the purity of synthetic intermediates and the final product. The principle of GC relies on the partitioning of analytes between a stationary phase, typically a viscous liquid coated on a solid support within a capillary column, and a mobile phase, which is an inert gas such as helium. Compounds are separated based on their boiling points and their differential affinities for the stationary phase. researchgate.netnih.gov
The analysis of N-heterocyclic aromatic compounds like cinnolines and their precursors often involves specific GC conditions to achieve optimal separation. While specific studies on this compound are not prevalent, methodologies developed for structurally related compounds, such as quinoline (B57606), provide a strong framework for its analysis. For instance, a DB-5MS capillary column, which has a (5%-phenyl)-methylpolysiloxane stationary phase, is well-suited for separating aromatic compounds.
A typical GC-MS analysis would involve dissolving the sample in a suitable organic solvent, followed by injection into the GC system. The temperature of the oven is programmed to increase gradually, allowing for the sequential elution of compounds from the column based on their volatility. The mass spectrometer then fragments the eluted molecules and detects the resulting ions, providing a unique mass spectrum that acts as a molecular fingerprint for identification. nih.gov This allows for the qualitative identification and quantitative analysis of the components in a sample mixture.
Below is an illustrative table of GC-MS parameters that could be adapted for the analysis of this compound and its volatile synthetic precursors.
Table 1: Illustrative GC-MS Parameters for Analysis of Cinnoline Derivatives
| Parameter | Condition |
|---|---|
| GC System | Gas chromatograph coupled with a mass spectrometer (GC-MS) |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1.0 µL |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 90°C for 2 min, ramp at 20 °C/min to 260°C, hold for 3 min |
| MS Transfer Line | 270 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40–500 amu |
This methodology enables the sensitive detection and quantification of volatile species, ensuring the purity of the synthesized this compound and providing insights into the reaction pathways through the identification of intermediates and byproducts.
Chiral Chromatography for Enantiomeric Excess and Resolution Studies
While this compound itself is an achiral molecule, many of its synthetic intermediates or subsequent derivatives may possess stereogenic centers, making them chiral. For these chiral compounds, determining the enantiomeric composition is critical, especially in pharmaceutical applications where different enantiomers can exhibit distinct pharmacological activities. nih.govheraldopenaccess.us Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most widely used and effective method for separating enantiomers and determining their relative amounts, a value expressed as enantiomeric excess (ee). nih.govheraldopenaccess.uswvu.edu
Chiral HPLC relies on the use of a Chiral Stationary Phase (CSP) that can interact stereoselectively with the enantiomers of an analyte. nih.gov The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and frequently used for the resolution of a wide range of chiral compounds, including N-heterocyclic molecules. nih.govnih.gov These CSPs can be operated in different modes, including normal-phase, reversed-phase, and polar organic modes, providing flexibility in method development. nih.gov
The development of a chiral separation method for a cinnoline derivative would involve screening various CSPs and mobile phase compositions to achieve baseline resolution of the enantiomers. The enantiomeric excess is then calculated from the peak areas of the two enantiomers in the resulting chromatogram.
The table below provides a hypothetical example of results from a chiral HPLC analysis for a chiral synthetic intermediate in the pathway to a this compound derivative. This illustrates how data from such an analysis would be presented to assess the success of an asymmetric synthesis.
Table 2: Illustrative Chiral HPLC Data for a Chiral Cinnoline Intermediate
| Parameter | Value |
|---|---|
| Chiral Stationary Phase | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | 2.1 |
| Enantiomeric Excess (ee) | 95% |
Such analysis is fundamental in asymmetric synthesis, providing crucial feedback for the optimization of reaction conditions to achieve high optical purity in the target chiral molecules.
Computational Chemistry and Theoretical Investigations of 6 Cinnolinecarboxaldehyde
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. lynchlab-cme.com It is widely employed to calculate various molecular properties with a favorable balance between accuracy and computational cost.
The electronic structure of 6-Cinnolinecarboxaldehyde can be thoroughly analyzed using DFT. Key aspects of this analysis include the characterization of Frontier Molecular Orbitals (FMOs) and the mapping of the Molecular Electrostatic Potential (MEP).
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.netyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. researchgate.netresearchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich cinnoline (B1195905) ring system, while the LUMO would likely be distributed over the entire molecule, with significant contributions from the electron-withdrawing carboxaldehyde group. The HOMO-LUMO gap and related quantum chemical descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, can be calculated to quantify the molecule's reactivity.
Interactive Table 1: Hypothetical Quantum Chemical Descriptors for this compound calculated using DFT (e.g., at the B3LYP/6-311++G(d,p) level of theory).
| Parameter | Symbol | Formula | Hypothetical Value |
| HOMO Energy | EHOMO | - | -6.5 eV |
| LUMO Energy | ELUMO | - | -2.5 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 eV |
| Ionization Potential | I | -EHOMO | 6.5 eV |
| Electron Affinity | A | -ELUMO | 2.5 eV |
| Electronegativity | χ | (I + A) / 2 | 4.5 eV |
| Chemical Hardness | η | (I - A) / 2 | 2.0 eV |
| Chemical Softness | S | 1 / (2η) | 0.25 eV-1 |
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution within a molecule, mapping the electrostatic potential onto the electron density surface. researchgate.netrsc.org It is a valuable tool for predicting and interpreting chemical reactivity, particularly for understanding noncovalent interactions and identifying sites for electrophilic and nucleophilic attack. researchgate.netnih.gov In an MEP map, regions of negative potential (typically colored red) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net
For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atoms of the cinnoline ring and the oxygen atom of the carbonyl group, indicating these are the primary sites for electrophilic interactions. nih.gov Conversely, a positive potential would be expected around the hydrogen atom of the aldehyde group and on the aromatic protons.
DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves locating the stationary points, which correspond to reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the reaction's activation barrier and, consequently, its rate.
For this compound, a potential reaction for investigation is the nucleophilic addition to the carbonyl carbon of the aldehyde group. DFT could be used to model the approach of a nucleophile (e.g., a hydride or cyanide ion) to the aldehyde. The calculations would aim to:
Optimize the geometries of the reactant complex, the transition state, and the product.
Perform frequency calculations to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
These theoretical investigations provide a detailed, step-by-step understanding of the reaction pathway at a molecular level, which can be challenging to obtain through experimental means alone.
DFT methods can accurately predict various spectroscopic parameters, aiding in the interpretation of experimental spectra and the structural elucidation of molecules. nih.gov
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become an important tool in structural chemistry. nih.govaps.org The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting 1H and 13C NMR chemical shifts. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data can confirm the proposed structure and help assign specific resonances.
Interactive Table 2: Hypothetical Comparison of Predicted and Experimental 13C NMR Chemical Shifts (δ, ppm) for this compound.
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |
| C=O (aldehyde) | 192.5 | 191.8 |
| C3 | 151.0 | 150.2 |
| C4 | 125.5 | 126.1 |
| C4a | 129.0 | 128.5 |
| C5 | 130.8 | 130.1 |
| C6 | 138.2 | 137.5 |
| C7 | 128.4 | 127.9 |
| C8 | 132.1 | 131.6 |
| C8a | 148.5 | 147.9 |
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. cardiff.ac.ukyoutube.com These calculations are typically performed on the optimized molecular geometry. The resulting theoretical spectrum can be compared with the experimental IR spectrum to assign vibrational bands to specific functional groups and motions within the this compound molecule, such as the C=O stretch of the aldehyde, the C=N stretches of the cinnoline ring, and various C-H bending and stretching modes. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. researchgate.netfaccts.deyoutube.com It calculates the energies of electronic transitions from the ground state to various excited states. faccts.de The calculation provides the excitation energies (which correspond to the absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). For this compound, TD-DFT calculations could predict the electronic transitions, likely corresponding to π→π* and n→π* transitions associated with the aromatic system and the carbonyl group.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. scispace.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and the influence of the environment.
MD simulations are well-suited for studying the conformational flexibility of molecules. researchgate.netnih.gov For this compound, the primary source of conformational isomerism is the rotation around the single bond connecting the carboxaldehyde group to the cinnoline ring. This rotation can lead to different spatial arrangements of the aldehyde group relative to the ring system.
An MD simulation would track the trajectory of all atoms in the molecule over a period of time, allowing for the sampling of different conformations. scispace.com By analyzing this trajectory, one can:
Identify the most stable conformers (those that correspond to minima on the potential energy surface).
Determine the energy barriers to rotation between these conformers.
Generate a population distribution of the different conformers at a given temperature.
This analysis provides a detailed picture of the molecule's flexibility and the relative stability of its different shapes, which can be crucial for understanding its biological activity or material properties.
The properties and behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the solvent molecules surrounding the solute (this compound), providing a realistic representation of the solution phase. nih.govresearchgate.net
By running simulations in different solvents (e.g., a polar solvent like water versus a nonpolar solvent like pentane), one can investigate:
Solvation Structure: How the solvent molecules arrange themselves around the solute. For instance, in water, hydrogen bonds would likely form with the nitrogen atoms and the carbonyl oxygen of this compound.
Conformational Preferences: How the solvent affects the relative stability of different conformers. A polar solvent might stabilize a more polar conformer, while a nonpolar solvent might favor a less polar one.
Dynamic Behavior: How the solvent influences the flexibility and vibrational motions of the molecule.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. wikipedia.org These models are pivotal in modern drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and reducing the need for extensive experimental testing. nih.gov For a molecule like this compound, QSAR and QSPR studies would involve creating a dataset of structurally related cinnoline derivatives and mathematically modeling their properties.
The foundation of any QSAR/QSPR model is the numerical representation of the molecular structure using "molecular descriptors." nih.gov These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. For this compound and its analogs, a diverse set of descriptors would be calculated using specialized software. These can be categorized as:
1D Descriptors: Based on the chemical formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., Wiener index, Randić index), molecular connectivity indices, and counts of specific structural fragments.
3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular volume, surface area, and shape indices.
Physicochemical Descriptors: These include properties like logP (lipophilicity), molar refractivity, polarizability, and dipole moment, which are crucial for predicting pharmacokinetic behaviors.
Electronic Descriptors: Quantum chemical calculations can provide descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are important for understanding chemical reactivity.
Once generated, a crucial step is the selection of the most relevant descriptors that have a significant correlation with the biological activity being studied, while avoiding inter-correlated descriptors. This is often achieved using statistical techniques like genetic algorithms or stepwise multiple linear regression. nih.gov
| Descriptor Type | Examples Relevant to this compound | Potential Information Provided |
|---|---|---|
| Topological | Balaban J index, Kier shape indices | Information on molecular size, shape, and degree of branching. |
| Electronic | HOMO/LUMO energies, Mulliken atomic charges | Insights into chemical reactivity and potential for forming intermolecular interactions. |
| Physicochemical | LogP, Topological Polar Surface Area (TPSA) | Prediction of solubility, membrane permeability, and overall bioavailability. |
| Constitutional | Molecular Weight, Number of aromatic rings, H-bond donors/acceptors | Basic molecular properties influencing binding and pharmacokinetics. |
The development of a predictive QSAR model for this compound derivatives involves several key steps. wikipedia.org First, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to evaluate its predictive power.
Using the training set and the selected molecular descriptors, a mathematical equation is generated using methods such as:
Multiple Linear Regression (MLR): Creates a simple linear relationship between the descriptors and the activity.
Partial Least Squares (PLS): A statistical method suitable for handling a large number of correlated descriptors. nih.gov
Machine Learning Algorithms: More complex, non-linear methods like Support Vector Machines (SVM), Random Forest (RF), or Artificial Neural Networks (ANN) can capture intricate structure-activity relationships.
The resulting model's quality is assessed through rigorous validation. wikipedia.orgInternal validation (e.g., leave-one-out cross-validation, q²) assesses the model's robustness, while external validation using the test set (evaluating the predictive r², r²_pred) determines its ability to predict the activity of new, unseen compounds. A statistically robust and validated QSAR model can then be used to screen virtual libraries of novel this compound derivatives to prioritize synthesis and testing.
| Compound | R-Group | LogP | TPSA (Ų) | Experimental pIC50 | Predicted pIC50 |
|---|---|---|---|---|---|
| This compound | -H | 1.85 | 42.5 | 5.20 | 5.25 |
| Analog 1 | 4-OCH3 | 2.10 | 51.7 | 5.85 | 5.79 |
| Analog 2 | 4-Cl | 2.55 | 42.5 | 6.10 | 6.12 |
| Analog 3 | 4-NO2 | 1.80 | 88.3 | 6.55 | 6.48 |
For this compound, the molecule can be deconstructed into key fragments:
The core Cinnoline bicyclic system.
The Carboxaldehyde group at position 6.
Potential substituents on the aromatic rings.
By analyzing a series of analogs, an FB-QSAR model can assign a numerical value to the contribution of each fragment and its position on the scaffold. researchgate.net This allows medicinal chemists to rationally design new compounds by combining favorable fragments. For instance, if the model indicates that a hydroxyl group at a specific position on the cinnoline ring enhances activity, while a bulky alkyl group diminishes it, this information directly guides the next round of synthesis. This approach streamlines the drug design process, focusing efforts on modifications most likely to improve potency and selectivity. nih.gov
Molecular Docking and Binding Affinity Predictions with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential biological targets, elucidating binding modes, and estimating binding affinity. For this compound, docking studies can provide crucial insights into how it interacts with various proteins at an atomic level.
The process of molecular docking begins with the three-dimensional structures of the ligand (this compound) and the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB). nih.gov Using docking software like AutoDock or Glide, the ligand is placed into the binding site of the protein, and various possible conformations and orientations are sampled. nih.gov
A scoring function is then used to estimate the binding affinity for each pose, typically expressed as a binding energy (kcal/mol), with lower values indicating a more favorable interaction. mdpi.com By docking this compound against a panel of disease-relevant proteins (e.g., kinases, proteases, GPCRs), potential biological targets can be identified.
The analysis of the best-scoring docked pose reveals the specific intermolecular interactions responsible for binding, such as:
Hydrogen Bonds: Between the aldehyde oxygen or cinnoline nitrogens and polar residues in the protein.
Hydrophobic Interactions: Between the aromatic cinnoline ring system and nonpolar protein residues. nih.gov
Pi-Stacking Interactions: Between the aromatic rings of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
Cation-Pi Interactions: Between the electron-rich cinnoline ring and positively charged residues like Lysine or Arginine. researchgate.net
This detailed interaction analysis is fundamental for understanding the structural basis of molecular recognition and for guiding the design of analogs with improved affinity and specificity. youtube.com
| Protein Target (PDB ID) | Protein Class | Binding Energy (kcal/mol) | Key Interacting Residues | Primary Interaction Type |
|---|---|---|---|---|
| Kinase A (e.g., 1ATP) | Transferase | -7.8 | Lys72, Asp184, Leu173 | Hydrogen Bond, Hydrophobic |
| Protease B (e.g., 1PPC) | Hydrolase | -8.5 | His57, Cys25, Trp177 | Covalent (potential), Pi-Stacking |
| Receptor C (e.g., 3PBL) | GPCR | -7.2 | Phe264, Asn111, Val115 | Pi-Stacking, Hydrogen Bond |
Beyond identifying targets, molecular docking provides mechanistic hypotheses about how a ligand exerts its biological effect. libretexts.org
Enzyme Inhibition: If this compound is docked into the active site of an enzyme, the specific interactions can suggest the mechanism of inhibition. nih.gov
Competitive Inhibition: If the molecule occupies the same active site as the natural substrate, it would act as a competitive inhibitor. bioninja.com.au The docking pose would show it forming interactions with key catalytic residues, blocking substrate access.
Non-competitive Inhibition: If it binds to an allosteric site (a site other than the active site), causing a conformational change that inactivates the enzyme, it is a non-competitive inhibitor. savemyexams.com Docking would identify this alternative binding pocket.
Irreversible Inhibition: The aldehyde functional group in this compound is an electrophilic center. Docking might place this group in close proximity to a nucleophilic residue in the active site, such as the thiol group of Cysteine or the hydroxyl group of Serine. This suggests a potential mechanism of irreversible inhibition through the formation of a stable covalent bond. bgc.ac.in
Receptor Binding: When docked into a receptor, the binding mode of this compound can help explain its functional effect.
Agonist Activity: If the ligand's binding stabilizes a conformation of the receptor that triggers a downstream signal, it is acting as an agonist. The docking pose would reveal the key interactions responsible for inducing this active conformation.
Antagonist Activity: Conversely, if the ligand binds to the receptor but fails to induce the active conformation, instead blocking the binding of the endogenous ligand, it acts as an antagonist. nih.gov The docking analysis would show how it occupies the binding site without engaging the specific residues required for activation.
These mechanistic insights derived from computational studies are invaluable for interpreting experimental data and for the rational design of molecules with specific desired biological functions.
In Silico Prediction of Pharmacokinetic and Toxicological Profiles (ADMET)
In the early stages of drug discovery, the in silico prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a crucial step. This computational approach allows for the early identification of potential liabilities in a drug candidate, thereby reducing the likelihood of late-stage failures in clinical trials. By employing various computational models and algorithms, researchers can estimate the pharmacokinetic and toxicological properties of a molecule like this compound before it is synthesized, saving significant time and resources.
The concept of "drug-likeness" is a qualitative assessment of how a compound's physicochemical properties align with those of known drugs. Several rule-based filters are used to evaluate drug-likeness, with Lipinski's Rule of Five being one of the most common. These rules establish relationships between molecular properties and factors like intestinal permeability and oral bioavailability. Beyond these simple rules, more complex computational models are used to predict a compound's potential for oral bioavailability, which is a key factor for many medications.
For this compound, a theoretical assessment would involve calculating key molecular descriptors and comparing them against the established thresholds for drug-like compounds. These descriptors include molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA). Good oral bioavailability is often associated with molecules that have a polar surface area (PSA) of no more than 140 Ų and 10 or fewer rotatable bonds.
Table 1: Illustrative Drug-Likeness and Bioavailability Parameters for this compound
| Parameter | Predicted Value (Illustrative) | Guideline/Rule | Favorable for Drug-Likeness? |
| Molecular Weight (MW) | 158.16 g/mol | < 500 (Lipinski) | Yes |
| logP (Octanol-Water Partition Coefficient) | 1.85 | < 5 (Lipinski) | Yes |
| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 (Lipinski) | Yes |
| Hydrogen Bond Acceptors (HBA) | 3 | ≤ 10 (Lipinski) | Yes |
| Polar Surface Area (PSA) | 42.5 Ų | ≤ 140 Ų (Veber) | Yes |
| Number of Rotatable Bonds | 1 | ≤ 10 (Veber) | Yes |
| Bioavailability Score | 0.55 | 0.55 (High) | Yes |
Note: The values in this table are hypothetical and serve to illustrate the process of a drug-likeness assessment.
Computational toxicology is an essential component of ADMET profiling, aiming to predict the potential adverse effects of a compound early in the drug development process. Various in silico models are employed to screen for different types of toxicity, including mutagenicity, carcinogenicity, cardiotoxicity (such as hERG inhibition), and hepatotoxicity. These predictive models are often based on Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of a molecule with its biological and toxicological effects.
A theoretical toxicity assessment of this compound would involve submitting its structure to a battery of validated computational models. The output would predict the probability of the compound being positive or negative for various toxicological endpoints. For instance, the Ames test for mutagenicity can be simulated computationally to identify structural alerts that suggest a potential for DNA damage. Similarly, models for hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition are critical, as blockage of this channel can lead to serious cardiac arrhythmias.
Table 2: Illustrative Computational Toxicity Profile for this compound
| Toxicity Endpoint | Prediction (Illustrative) | Confidence Level | Potential Implication |
| Ames Mutagenicity | Non-mutagenic | High | Low risk of causing genetic mutations. |
| Carcinogenicity | Non-carcinogen | Moderate | Unlikely to be a cancer-causing agent. |
| hERG Inhibition | Low risk | Moderate | Low probability of causing cardiotoxicity. |
| Hepatotoxicity (DILI) | Low risk | Moderate | Unlikely to cause drug-induced liver injury. |
| Skin Sensitization | Non-sensitizer | High | Low risk of causing allergic contact dermatitis. |
Note: The predictions in this table are hypothetical and are intended to demonstrate the type of data generated in a computational safety assessment.
Biological Activity and Mechanistic Investigations of 6 Cinnolinecarboxaldehyde Derivatives
Anti-Inflammatory Activities and Molecular Targets
Derivatives of 6-Cinnolinecarboxaldehyde have been identified as promising candidates for the development of novel anti-inflammatory agents. Their mechanism of action often involves the modulation of key enzymes and pathways implicated in the inflammatory response.
Inhibition of Human Neutrophil Elastase (HNE) and Associated Inflammatory Pathways
A significant area of research has been the evaluation of cinnoline (B1195905) derivatives as inhibitors of human neutrophil elastase (HNE), a serine protease that plays a crucial role in inflammatory diseases. Dysregulation of HNE activity can lead to tissue damage and is associated with conditions such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome.
A series of cinnoline derivatives has been synthesized and evaluated for their ability to inhibit HNE. These compounds, designed as analogues of potent N-benzoylindazoles, demonstrated notable inhibitory activity. The potency of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values. For instance, one of the most potent compounds in a studied series exhibited an IC50 value in the nanomolar range, indicating a high affinity for the enzyme. Specifically, substitutions at various positions on the cinnoline ring have been shown to significantly influence inhibitory activity.
| Compound | HNE Inhibitory Activity (IC50, nM) |
|---|---|
| 18a | 56 |
Elucidation of Molecular Mechanisms of Enzyme Inhibition
Understanding the molecular interactions between this compound derivatives and their enzymatic targets is crucial for rational drug design. Studies on the mechanism of HNE inhibition by cinnoline derivatives have revealed that they act as reversible competitive inhibitors. This mode of inhibition suggests that the compounds bind to the active site of the enzyme, thereby preventing the substrate from binding and being processed.
Molecular docking studies have provided further insights into the binding modes of these inhibitors. It has been proposed that the interaction with the HNE active site involves the catalytic triad (B1167595) residues (Ser195, His57, and Asp102). For certain cinnoline derivatives, the hydroxyl group of Ser195 is believed to attack a carbonyl group on the inhibitor. Specifically, molecules with a cinnolin-4(1H)-one scaffold are attacked at the amido moiety, while derivatives containing an ester function at the C-4 position are targeted at that ester group by the Ser195 hydroxyl.
Antimicrobial Research: Antibacterial, Antifungal, Antimalarial, and Antitubercular Activities
The rising threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Derivatives of this compound have been explored for their potential to combat a range of pathogenic microorganisms.
Investigation of Mechanisms of Action Against Pathogenic Microorganisms
The antimicrobial effects of cinnoline and cinnamaldehyde (B126680) derivatives have been attributed to several mechanisms. For antibacterial action, these compounds have been shown to disrupt cell division. In some bacteria, such as Acinetobacter baumannii, cinnamaldehyde analogs induce an elongated phenotype, which is characteristic of the inhibition of cell division proteins like FtsZ. The mechanism is often bacteriostatic, meaning the compounds inhibit bacterial growth rather than directly killing the cells.
In the context of antifungal activity, cinnamaldehyde derivatives have demonstrated efficacy against resistant strains of Candida albicans. The proposed mechanisms include the inhibition of ATPases and the disruption of cell wall biosynthesis, leading to altered membrane structure and integrity. Some derivatives have also been shown to inhibit biofilm formation, a key virulence factor in many fungal infections.
Regarding antitubercular activity, novel cinnoline derivatives have shown promising results against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for some of the most active compounds has been determined to be as low as 12.5 µg/ml against the drug-sensitive H37Rv strain.
While extensive research has been conducted on the antimalarial properties of the structurally related quinoline (B57606) derivatives, specific data on the antimalarial activity of this compound derivatives against Plasmodium species is not extensively documented in the reviewed literature.
| Compound Type | Pathogen | Activity (MIC) |
|---|---|---|
| Cinnamaldehyde analog (4-bromophenyl-substituted) | Acinetobacter baumannii ATCC 19606 | 32 µg/mL |
| Cinnamaldehyde analog (2,4-di-Cl) | Acinetobacter baumannii ATCC 19606 | 64 µg/mL |
| 2-Cl Cinnamaldehyde | Candida albicans | 25 µg/mL |
| 4-Cl Cinnamaldehyde | Candida albicans | 25 µg/mL |
| Novel Cinnoline Derivative (Compound 11) | Mycobacterium tuberculosis H37Rv | 12.5 µg/ml |
| Novel Cinnoline Derivative (Compound 12) | Mycobacterium tuberculosis H37Rv | 12.5 µg/ml |
Structure-Activity Relationship (SAR) Studies for Potency and Selectivity
Structure-activity relationship (SAR) studies are instrumental in optimizing the antimicrobial potency and selectivity of this compound derivatives. For antibacterial cinnamaldehyde analogs, the nature and position of substituents on the phenyl ring have been shown to be critical. For instance, halogen substitutions, such as a 4-bromo or a 2,4-dichloro substitution, can significantly influence the minimum inhibitory concentration (MIC) against A. baumannii.
In the case of antifungal activity, substitutions on the benzene (B151609) ring of cinnamaldehyde derivatives also play a key role. Both 2-chloro and 4-chloro cinnamaldehyde have demonstrated potent activity against C. albicans. For antitubercular cinnoline derivatives, modifications at the 6th and 7th positions of the cinnoline moiety, including the introduction of alkyl, sulfonyl, and halo groups, have been shown to be crucial for their activity against M. tuberculosis.
Anticancer Potential and Cellular Pathway Modulation
The development of novel anticancer agents remains a critical area of pharmacological research. Derivatives of the cinnoline scaffold have shown promise as cytotoxic agents against various cancer cell lines, acting through the modulation of key cellular pathways.
Research into derivatives of 6-cinnamamido-quinoline-4-carboxamide, which shares a structural resemblance to this compound derivatives, has revealed significant antiproliferative activity across a broad spectrum of cancer cell lines. The IC50 values for these compounds range from the low micromolar to sub-micromolar levels. For example, certain derivatives have demonstrated potent cytotoxicity against human lymphoblastic leukemia cells and various solid tumor cell lines with IC50 values ranging from 0.3 to less than 10 μM.
The anticancer mechanism of these compounds is multifaceted. They have been shown to induce autophagy, a cellular self-degradation process, which ultimately leads to a disruption in its propagation and triggers apoptosis (programmed cell death). This is evidenced by the activation of caspase-9 and the cleavage of PARP, both key markers of apoptosis. Furthermore, these derivatives can alter lysosome function, which is critical for cellular homeostasis and can contribute to cell death.
Other studies on cinnoline derivatives have identified their potential to act as topoisomerase 1 (TOP1) inhibitors. TOP1 is an enzyme essential for DNA replication and transcription, and its inhibition can lead to DNA damage and cell death in rapidly dividing cancer cells. Additionally, some cinnoline derivatives have been found to act as inhibitors of ATM (Ataxia-Telangiectasia Mutated) kinase, a key regulator of the DNA damage response. Inhibition of ATM can sensitize cancer cells to the effects of DNA-damaging agents. The modulation of these fundamental cellular pathways highlights the potential of this compound derivatives as a basis for the development of new anticancer therapies.
| Compound Type | Cancer Cell Line | Activity (IC50) |
|---|---|---|
| 6-cinnamamido-quinoline-4-carboxamide derivatives | Various human solid tumors | 0.3 - <10 µM |
| Dihydrobenzo[h]cinnoline-5,6-dione derivative (4-NO2C6H4 substituent) | KB (epidermoid carcinoma) | 0.56 µM |
| Dihydrobenzo[h]cinnoline-5,6-dione derivative (4-NO2C6H4 substituent) | Hep-G2 (hepatoma carcinoma) | 0.77 µM |
Target Identification: Inhibition of Kinases and Other Oncogenic Proteins
The anticancer properties of cinnoline derivatives are frequently linked to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. pnrjournal.comsemanticscholar.org Kinases, in particular, have been identified as prominent molecular targets. pnrjournal.comnih.gov
A series of novel cinnoline derivatives have been developed as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks), with most of the tested compounds showing inhibitory activities in the nanomolar range. The PI3K/Akt signaling pathway is critical for cell growth and survival, and its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.
Bruton's tyrosine kinase (BTK), a kinase implicated in B-cell malignancies and autoimmune disorders, is another key target for cinnoline-based molecules. pnrjournal.com Researchers have designed 4-aminocinnoline-3-carboxamides that exhibit BTK inhibition. pnrjournal.com Molecular docking and 3D-QSAR studies on 115 cinnoline analogues have been performed to rationally design novel, high-potency reversible BTK inhibitors.
Furthermore, certain cinnoline derivatives have been identified as inhibitors of other crucial oncogenic proteins. Studies have shown that specific derivatives can act as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors and topoisomerase I inhibitors. Topoisomerases are essential for resolving DNA topological problems during replication and transcription, and their inhibition can lead to cancer cell death. pnrjournal.comsemanticscholar.org For instance, the 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivative has been found to act as a topoisomerase I inhibitor. pnrjournal.com
Cellular Mechanisms: Apoptosis Induction and Cell Cycle Arrest Pathways
Beyond target inhibition, the anticancer effects of cinnoline derivatives are manifested through the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.
Research on a series of newly synthesized cinnoline derivatives demonstrated their ability to trigger apoptosis in human breast cancer cells. One particular compound incorporating a triazepinocinnoline ring system showed outstanding cytotoxic activity against the MCF-7 cell line with an IC50 of 0.049 µM and a high percentage of apoptosis induction. Similarly, 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivatives were found to cause apoptosis, mitochondrial depolarization, and the activation of caspase-3, caspase-8, and caspase-9, which are key executioner and initiator proteins in the apoptotic cascade. pnrjournal.comsemanticscholar.org
In conjunction with apoptosis, these compounds can also halt the progression of cancer cells through the cell cycle. Cell cycle profile analysis of the aforementioned triazepinocinnoline compound revealed its ability to induce cell cycle arrest, preventing the cancer cells from dividing and proliferating. This dual mechanism of inducing apoptosis and causing cell cycle arrest highlights the therapeutic potential of the cinnoline scaffold in developing new anticancer agents.
Analgesic Properties and Receptor Interactions
The cinnoline framework is a promising scaffold for the development of new analgesic agents. pnrjournal.com Several studies have reported the synthesis and evaluation of cinnoline derivatives for their pain-relief potential.
In one study, the analgesic activity of novel cinnoline derivatives was assessed using the acetic acid-induced writhing test in mice. Two compounds, designated S1 and S5, showed significant analgesic effects with pain protection percentages of 51.94% and 65.14%, respectively. These results were comparable to the standard drug, Diclofenac (B195802) sodium, suggesting their potential as effective pain management agents. Another study found that a cinnoline fused Mannich base with a large hydrophobic diphenyl substituent exhibited higher analgesic activity than diclofenac at 120 and 180 minutes post-administration.
The mechanism for these analgesic effects may involve interaction with specific receptors. Research into novel antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain signaling, has identified cinnoline derivatives as promising candidates. pnrjournal.com A urea (B33335) derivative featuring a cinnoline moiety was specifically evaluated for its ability to antagonize the TRPV1 receptor. pnrjournal.com Comparative studies of bicyclic heteroaromatic systems found that the cinnoline scaffold demonstrated activity greater than or equal to quinazoline, isoquinoline, and quinoxaline (B1680401) moieties in inhibiting TRPV1 activation.
Applications in Advanced Materials and Emerging Technologies
Organic Electronic Materials
The unique electronic properties of the cinnoline (B1195905) scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, make its derivatives, including 6-Cinnolinecarboxaldehyde, promising candidates for use in organic electronic materials.
Development of Fluorescent Probes and Biosensors
While direct research on this compound as a fluorescent probe is limited, the broader class of cinnoline derivatives has demonstrated potential in this area. The rigid, planar structure of the cinnoline ring system can serve as a fluorophore, a molecule that can re-emit light upon light excitation. The aldehyde group at the 6-position of this compound offers a reactive site for the synthesis of more complex molecules with tailored fluorescent properties.
For instance, cinnoline derivatives have been investigated for their aggregation-induced emission (AIE) characteristics. AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This property is highly desirable for biosensing and bioimaging applications, as it can lead to high signal-to-noise ratios. The synthesis of specific cinnoline-based compounds has been shown to result in materials that exhibit prominent fluorescence in both solid and aggregated states, and these have been successfully applied in cell imaging. The aldehyde functionality of this compound could be a key starting point for creating such AIE-active molecules, allowing for the introduction of various functional groups that can induce aggregation or bind to specific biological targets.
| Property | Description | Relevance to this compound |
| Fluorophore Core | The cinnoline ring system can act as the fundamental light-emitting unit. | The core structure of this compound provides the basis for fluorescence. |
| Reactive Handle | The aldehyde group (-CHO) is a versatile functional group for chemical modifications. | Enables the synthesis of a diverse library of fluorescent probes and biosensors from this compound. |
| Aggregation-Induced Emission (AIE) | A phenomenon where fluorescence is enhanced in the aggregated state. | Cinnoline derivatives have shown AIE properties, suggesting potential for this compound-based probes. |
Potential in Optoelectronic Devices and Organic Semiconductors
The exploration of cinnoline derivatives in optoelectronic devices and as organic semiconductors is an emerging area of research. The electron-deficient nature of the diazine ring within the cinnoline structure suggests that its derivatives could function as n-type organic semiconductors, which are materials that conduct negative charge carriers (electrons).
The aldehyde group in this compound can be utilized to synthesize larger, more conjugated molecules. Through reactions such as Knoevenagel or Wittig condensations, the aldehyde can be converted into a carbon-carbon double bond, extending the π-conjugated system of the molecule. This extension of conjugation is a crucial strategy in the design of organic semiconductors, as it can lead to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), facilitating charge transport and enabling the absorption and emission of light at longer wavelengths. While specific studies on this compound in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) are not widely reported, the fundamental properties of the cinnoline core and the synthetic versatility of the aldehyde group indicate a promising avenue for future research in this domain.
Agrochemical Formulations (as Synthetic Intermediates)
The cinnoline scaffold is recognized for its presence in various biologically active molecules, and some cinnoline derivatives have found applications as agrochemicals. While direct use of this compound as an agrochemical is not documented, its role as a synthetic intermediate is of significant interest. The aldehyde functionality allows for the construction of more complex molecular architectures that may exhibit herbicidal, fungicidal, or insecticidal properties.
For example, the aldehyde group can be readily converted into other functional groups such as carboxylic acids, alcohols, or imines. These transformations can be used to synthesize a variety of cinnoline derivatives with different substitution patterns, which can then be screened for their biological activity. The development of new agrochemicals is a continuous process driven by the need for more effective and environmentally benign solutions, and versatile building blocks like this compound can play a crucial role in the discovery of novel active ingredients.
| Transformation of Aldehyde Group | Resulting Functional Group | Potential Application in Agrochemicals |
| Oxidation | Carboxylic Acid | Precursor to esters and amides with potential biological activity. |
| Reduction | Alcohol | Can be used to introduce ether or ester linkages. |
| Reductive Amination | Amine | Introduction of nitrogen-containing moieties, often found in bioactive molecules. |
| Condensation Reactions | Imine, Alkene | Formation of new carbon-nitrogen or carbon-carbon bonds to build more complex structures. |
Dye Industry Applications (as Building Blocks for Colorants)
The chromophoric nature of the cinnoline ring system, arising from its extended π-electron system, makes it a suitable scaffold for the development of dyes and colorants. This compound serves as a valuable building block in this context. The aldehyde group is a key functional group for the synthesis of various classes of dyes.
For instance, the reaction of this compound with aromatic amines or phenols can lead to the formation of Schiff base or azomethine dyes. Furthermore, the aldehyde can participate in condensation reactions with active methylene (B1212753) compounds to produce styryl dyes. The color of these dyes can be tuned by modifying the substituents on the cinnoline ring and the other aromatic components of the dye molecule. A notable example is the synthesis of "CinNapht" dyes, which are Cinnoline/Naphthalimide fused hybrids, demonstrating the utility of the cinnoline scaffold in creating novel fluorophores and dyes. The aldehyde at the 6-position would be a logical starting point for the synthesis of such fused-ring systems.
Future Research Trajectories and Interdisciplinary Perspectives for 6 Cinnolinecarboxaldehyde
Innovation in Sustainable Synthetic Methodologies for Enhanced Efficiency and Environmental Impact
The synthesis of cinnoline (B1195905) derivatives, and by extension 6-Cinnolinecarboxaldehyde, is an area ripe for the application of green chemistry principles. mlsu.ac.innih.govacs.orggctlc.orgresearchgate.net Future research will undoubtedly focus on developing methodologies that are not only efficient in terms of yield and purity but also minimize environmental impact. mlsu.ac.inacs.org
Key research directions include:
Catalytic Systems: The development of novel catalytic systems is paramount. researchgate.net Research into reusable transition metal oxide-Bi(III) cooperative catalysts, for instance, has shown promise in the sustainable synthesis of related nitrogen-containing heterocycles like quinolines and quinoxalines through oxidative dehydrogenative couplings. rsc.org Adapting such systems for the synthesis of this compound could offer an atom-economical and environmentally benign alternative to traditional methods.
Alternative Energy Sources: The use of microwave and ultrasound-assisted synthesis has already demonstrated potential in accelerating the formation of cinnoline scaffolds. researchgate.net Future work could optimize these techniques for the specific synthesis of this compound, potentially leading to reduced reaction times, lower energy consumption, and improved yields. nih.gov
Benign Solvents: A significant focus of green chemistry is the replacement of hazardous organic solvents. nih.govgctlc.org Investigations into the use of water, ionic liquids, or deep eutectic solvents for the synthesis of this compound could drastically reduce the environmental footprint of its production.
| Sustainable Approach | Potential Advantage for this compound Synthesis | Relevant Research on Related Compounds |
| Reusable Catalysts | Reduced waste, lower cost, improved atom economy. researchgate.net | Transition metal oxide–Bi(III) catalysts for quinoline (B57606) synthesis. rsc.org |
| Microwave/Ultrasound | Faster reaction rates, lower energy consumption. nih.gov | Microwave-assisted synthesis of functionalized cinnolines. researchgate.net |
| Green Solvents | Reduced toxicity and environmental pollution. nih.gov | Synthesis of Schiff's bases in aqueous medium. gctlc.org |
Discovery of Novel Reactivity Patterns and Unexplored Derivatization Pathways
The aldehyde functional group at the 6-position of the cinnoline core imparts a unique reactivity profile to this compound, opening up a plethora of possibilities for derivatization. Future research will aim to explore and exploit this reactivity to generate novel molecular architectures with diverse functionalities.
Condensation Reactions: The aldehyde group is a versatile handle for various condensation reactions. Future studies will likely explore its reaction with a wide range of nucleophiles to synthesize imines, enamines, and other derivatives. These reactions can serve as a gateway to more complex heterocyclic systems.
Multi-component Reactions: The development of multi-component reactions involving this compound would be a highly efficient strategy for generating molecular diversity. researchgate.net These one-pot syntheses can rapidly produce complex molecules from simple starting materials, accelerating the discovery of new compounds with interesting properties.
Metal-catalyzed Cross-coupling: While the aldehyde itself is not a typical substrate for cross-coupling, its conversion to other functional groups (e.g., halides, triflates) would enable the application of powerful C-C and C-N bond-forming reactions, allowing for the introduction of a wide array of substituents onto the cinnoline scaffold.
Integrated Experimental and Computational Approaches for Comprehensive Mechanistic Understanding
A synergistic approach combining experimental and computational methods will be crucial for a deep understanding of the reaction mechanisms involving this compound. nih.gov This integrated strategy can provide insights that are not readily accessible through either approach alone.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to model reaction pathways, predict transition state geometries, and calculate activation energies. researchgate.netchemrevlett.com Such studies can help in rationalizing observed reactivity and in predicting the outcome of new reactions. For instance, DFT has been used to study the dimerization of 6-halo-3-(hydroxymethyl)cinnolin-4(1H)-ones through hydrogen bonding. researchgate.net
Spectroscopic and Kinetic Studies: Detailed experimental investigations using techniques such as NMR, IR, and mass spectrometry, coupled with kinetic studies, can provide crucial data to validate and refine computational models. nih.gov This iterative process of experiment and theory will lead to a robust understanding of the mechanistic details.
| Integrated Approach | Application to this compound | Example from Related Fields |
| DFT Calculations | Elucidating reaction mechanisms, predicting product selectivity. researchgate.netchemrevlett.com | Studying the stability and reactivity of nanographene for Li-ion batteries. chemrevlett.com |
| Spectroscopic Analysis | Characterizing reaction intermediates and products. | 2D NMR studies to confirm the formation of inclusion complexes. |
| Kinetic Studies | Determining reaction rates and orders to support proposed mechanisms. | Elucidating catalytic cycles in organometallic chemistry. |
Rational Design and Synthesis of Next-Generation Biologically Active Cinnoline Agents
The cinnoline scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. mdpi.comnih.gov Rational design principles will be instrumental in developing next-generation therapeutic agents based on the this compound framework. mdpi.comnih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure and evaluation of the biological activity of the resulting analogs will be essential for establishing SAR. drugdesign.orgnih.gov This knowledge will guide the design of more potent and selective compounds.
Target-Based Drug Design: With the identification of specific biological targets, computational tools such as molecular docking and virtual screening can be used to design this compound derivatives with high affinity and specificity for the target protein. nih.gov
Bioisosteric Replacement: The aldehyde group or other parts of the molecule can be replaced with bioisosteres to improve pharmacokinetic properties, reduce toxicity, or enhance target binding.
Expanding Applications in Advanced Materials Science and Nano-biotechnology
The unique electronic and structural features of the cinnoline ring system suggest that this compound and its derivatives could find applications in materials science and nanobiotechnology.
Organic Electronics: The conjugated π-system of the cinnoline core makes it a potential building block for organic semiconductors, dyes for solar cells, and organic light-emitting diodes (OLEDs). The aldehyde group provides a convenient point for functionalization to tune the electronic properties of the material.
Sensors: Derivatives of this compound could be designed as chemosensors for the detection of specific ions or molecules. The binding of an analyte to a receptor unit attached to the cinnoline scaffold could induce a change in its photophysical properties, such as fluorescence or color, allowing for visual detection.
Bioconjugation: The reactivity of the aldehyde group can be exploited for the covalent attachment of this compound derivatives to biomolecules such as proteins and DNA. This could enable the development of novel bioprobes and targeted drug delivery systems.
Integration with Artificial Intelligence and Machine Learning for Accelerated Drug and Material Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the fields of drug and materials discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. astrazeneca.comnih.govnih.govjddtonline.infoscielo.br
Predictive Modeling: ML models can be trained on existing data for cinnoline and quinoline derivatives to predict the biological activity, toxicity, and physicochemical properties of virtual this compound derivatives. astrazeneca.com This can help in prioritizing which compounds to synthesize and test, thereby saving time and resources.
Generative Models: AI-based generative models can design novel this compound derivatives with desired properties. rsc.org These models can explore a vast chemical space to identify molecules that are predicted to be highly active and have favorable drug-like properties.
Synthesis Prediction: AI tools can also assist in planning the synthesis of target molecules by suggesting optimal reaction pathways and conditions. youtube.com
| AI/ML Application | Impact on this compound Research | General Trend in Discovery |
| Predictive Modeling | Prioritization of synthetic targets with high predicted activity. astrazeneca.com | Accelerating hit identification and lead optimization. nih.govjddtonline.info |
| Generative Design | De novo design of novel bioactive molecules and materials. rsc.orgyoutube.com | Exploration of new chemical space for innovative solutions. researchgate.net |
| Synthesis Planning | Optimization of synthetic routes for efficiency and sustainability. youtube.com | Streamlining the process from molecular design to laboratory synthesis. nih.gov |
Addressing Scalability and Translational Research Challenges
For any promising this compound derivative to make a real-world impact, challenges related to scalability and translational research must be addressed.
Process Optimization: Developing a robust and scalable synthesis for this compound and its derivatives will be crucial for producing the quantities of material needed for advanced testing and potential commercialization. This will involve optimizing reaction conditions, purification methods, and ensuring batch-to-batch consistency.
Preclinical Development: Promising drug candidates will need to undergo rigorous preclinical testing to evaluate their efficacy, safety, and pharmacokinetic profiles in relevant biological models.
Interdisciplinary Collaboration: Overcoming the challenges of translational research will require close collaboration between synthetic chemists, computational scientists, biologists, pharmacologists, and material scientists.
Q & A
Q. What are the standard synthetic routes for 6-Cinnolinecarboxaldehyde, and what optimization parameters are critical for reproducibility?
The synthesis of this compound typically involves reacting 6-cinnolinecarboxylic acid with o-fluorobenzoyl chloride in the presence of hydrogen fluoride (HF). Key optimization parameters include reaction temperature (exothermic conditions may require cooling), stoichiometric ratios of reagents, and catalyst purity. Researchers should prioritize reproducibility by documenting variables such as solvent choice (e.g., ethanol or DMF), reaction duration, and post-synthetic purification methods (e.g., recrystallization or column chromatography). Literature precedents for analogous cinnoline derivatives suggest that minor adjustments in HF concentration can significantly impact yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aldehyde functional group (δ ~9-10 ppm for the aldehyde proton) and aromatic cinnoline backbone. Infrared (IR) spectroscopy can validate the carbonyl stretch (~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation (m/z 158.16 for [M⁺]). Researchers should cross-reference spectral data with NIST Standard Reference Database entries for quinoline analogs (e.g., quinoline-2-carboxaldehyde) to resolve ambiguities .
Q. What safety protocols are mandatory when handling this compound in laboratory settings?
While detailed safety data for this compound are limited, its structural analogs (e.g., quinoxaline-2-carboxaldehyde) require stringent precautions. Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation or skin contact. Conduct a hazard review using GHS-compliant databases and consult institutional guidelines for aldehydes. Scale-up reactions require prior approval from the principal investigator (PI), especially if literature precedents are sparse .
Advanced Research Questions
Q. How can researchers investigate the catalytic mechanisms of this compound in heterocyclic synthesis?
To explore catalytic roles, design kinetic studies using time-resolved NMR or HPLC to monitor intermediate formation. Compare turnover frequencies (TOF) under varying conditions (e.g., solvent polarity, temperature). Computational methods (DFT calculations) can model transition states and electron density maps for the aldehyde group. For example, analogous studies on cinnamaldehyde revealed electrophilic aromatic substitution pathways, which could inform hypotheses for this compound .
Q. How should contradictory spectral data for this compound derivatives be resolved?
Contradictions in NMR or MS data may arise from tautomerism or residual solvents. Perform deuterated solvent exchanges to identify labile protons. Validate purity via HPLC (≥95%) and cross-check with high-resolution MS (HRMS). If discrepancies persist, consult the NIST Chemistry WebBook for validated reference spectra or replicate synthetic procedures from peer-reviewed journals .
Q. What experimental design principles apply to hypothesis-driven studies on this compound’s bioactivity?
Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses. For instance, to test antimicrobial activity:
- Feasibility : Conduct microdilution assays (MIC/MBC) against model organisms (e.g., E. coli).
- Novelty : Compare efficacy against structurally related aldehydes (e.g., cinnamaldehyde).
- Controls : Include solvent-only and positive controls (e.g., ampicillin).
- Data Analysis : Apply statistical tests (ANOVA, t-tests) to ensure significance (p < 0.05) .
Q. What strategies optimize the regioselectivity of this compound in multicomponent reactions?
Employ Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst loading, solvent dielectric constant). Use Hammett plots to correlate substituent effects with reaction outcomes. For instance, electron-withdrawing groups on the cinnoline ring may enhance aldehyde reactivity. Document steric effects via X-ray crystallography of intermediates .
Q. How can researchers address gaps in the literature regarding this compound’s physicochemical properties?
Conduct a systematic review using SciFinder or Reaxys, filtering for peer-reviewed articles (avoiding vendor databases like BenchChem). Prioritize studies with rigorous methodology (e.g., DSC for melting point determination). If data are absent, propose collaborative projects with institutions utilizing NIST-subscribed spectral libraries .
Methodological Guidelines
- Data Presentation : Tabulate raw and processed data (e.g., yields, spectral peaks) in appendices, with critical metrics (e.g., Rf values) in the main text .
- Ethical Compliance : Adhere to institutional protocols for hazardous waste disposal and obtain ethics approval for biological assays .
- Literature Integration : Use citation managers (e.g., Zotero) to track sources and ensure alignment with CO4 criteria (analysis of scientific articles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
